Palmitoyl-8-amino-3,6-dioxaoctanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

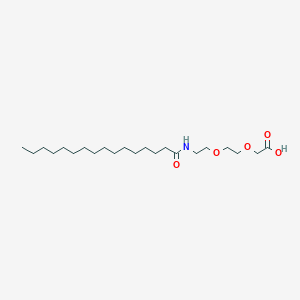

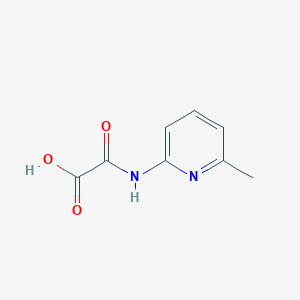

Palmitoyl-8-amino-3,6-dioxaoctanoic acid is a compound with the molecular formula C22H43NO5 and a molecular weight of 401.60 . It appears as a white crystalline powder .

Molecular Structure Analysis

The IUPAC name for Palmitoyl-8-amino-3,6-dioxaoctanoic acid is 2-[2-(2-hexadecanamidoethoxy)ethoxy]acetic acid . This suggests a structure with a palmitoyl group (hexadecanamide) attached to an ethoxy chain, which is further attached to another ethoxy group and an acetic acid group.Physical And Chemical Properties Analysis

Palmitoyl-8-amino-3,6-dioxaoctanoic acid is a white crystalline powder .Aplicaciones Científicas De Investigación

Anti-Inflammatory and Antioxidant Properties

Research has demonstrated that derivatives of palmitoyl-8-amino-3,6-dioxaoctanoic acid, such as N-Palmitoyl-ethanolamine (PEA) analogs, exhibit significant anti-inflammatory and antioxidant properties. These derivatives have been shown to reduce inflammation without affecting the viability of macrophages, suggesting their potential for therapeutic use in inflammatory diseases. This insight supports the development of new drugs based on PEA analogs/derivatives with enhanced biological properties (Saturnino et al., 2017).

Protein Palmitoylation

Protein palmitoylation, a critical post-translational modification where palmitic acid is covalently attached to cysteine residues on proteins, plays a significant role in membrane association, subcellular localization, and function of proteins. Studies utilizing palmitic acid analogs, like 17-octadecynoic acid (17-ODYA), have provided a global quantitative map of dynamic protein palmitoylation events. This research has identified subsets of proteins that are dynamically palmitoylated, suggesting that enzyme-mediated depalmitoylation is a key regulatory mechanism for specific proteins involved in cell growth and cancer (Martin et al., 2011).

Enhancing Fatty Acid Production

The application of genetic engineering to modify the fatty acid content in organisms like Synechocystis sp. PCC6803 by expressing acyl-ACP thioesterases from Arachis hypogaea L. has shown promising results. This approach resulted in significant increases in the production of valuable fatty acids, including palmitoleic acid, highlighting the potential of genetic manipulation in enhancing the availability of beneficial fatty acids for various applications (Chen et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)23-16-17-27-18-19-28-20-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKSXEDHNCFMCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCOCCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palmitoyl-8-amino-3,6-dioxaoctanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2671781.png)

![3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2671785.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2671791.png)

![(4-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2671792.png)

![3-(2-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2671793.png)

![2-Phenoxy-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2671798.png)

![Tert-butyl (1S,5R)-1-ethynyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2671799.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2671800.png)